Molecular Weight and Lipophilicity Comparison Against 3-Chloro-5-trifluoromethyl Analog
The target compound has a molecular weight of 278.3 g/mol and an XLogP3-AA of 3.6 [1]. In contrast, the 3-chloro-5-(trifluoromethyl)-2-pyridylthio analog (CAS 1024414-83-2) has a molecular weight of 380.77 g/mol and, by structural estimation, an XLogP approximately 1.5–2.0 units higher due to the halogen and trifluoromethyl substituents [2]. The lower molecular weight and moderate lipophilicity of the target compound predict superior aqueous solubility and membrane permeability, consistent with Lipinski-like drug-like space, whereas the heavily substituted analog breaches typical molecular weight and logP thresholds for oral bioavailability.
| Evidence Dimension | Molecular weight and lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | MW 278.3 g/mol; XLogP3-AA 3.6 |
| Comparator Or Baseline | 3-Chloro-5-(trifluoromethyl) analog (CAS 1024414-83-2): MW 380.77 g/mol; estimated XLogP ∼5.1–5.6 |
| Quantified Difference | ΔMW = −102.5 g/mol; estimated ΔlogP ≈ −1.5 to −2.0 |
| Conditions | Computed by PubChem (XLogP3-AA) and structural extrapolation from homologous series data |
Why This Matters
Lower molecular weight and moderate logP suggest higher probability of oral bioavailability and reduced off-target accumulation, making it a more favorable starting point for lead optimization programs targeting intracellular kinases.
- [1] PubChem. Compound Summary for CID 4547627. Retrieved April 2026. View Source
- [2] PubChem. Compound Summary for CID 56998960 (3-chloro-5-trifluoromethyl analog). Retrieved April 2026. View Source
